cIAP1 Ligand-Linker Conjugates 15

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

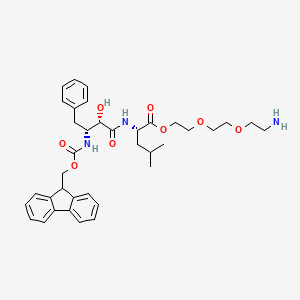

C37H47N3O8 |

|---|---|

分子量 |

661.8 g/mol |

IUPAC 名称 |

2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33+,34+/m1/s1 |

InChI 键 |

YRJDBNNKOCUVLA-WKNISULPSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

规范 SMILES |

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Principle of Action of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core principle of action for cIAP1 ligand-linker conjugates, a class of molecules at the forefront of targeted protein degradation (TPD). These bifunctional compounds, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) or cIAP1-based Proteolysis Targeting Chimeras (PROTACs), leverage the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, offering a powerful therapeutic modality for a range of diseases, including cancer.

Core Principle of Action: Hijacking the cIAP1 E3 Ubiquitin Ligase

cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) is a RING-domain E3 ubiquitin ligase that plays a crucial role in cell death and survival signaling pathways. cIAP1 ligand-linker conjugates are engineered to co-opt the enzymatic activity of cIAP1. The fundamental principle of action involves a heterobifunctional molecule composed of three key components:

-

A cIAP1-recruiting ligand: This moiety binds specifically to the BIR3 domain of cIAP1. Ligands are often derived from IAP antagonists like Bestatin or LCL161.[1] This binding event can induce a conformational change in cIAP1, activating its E3 ligase function.

-

A ligand for the Protein of Interest (POI): This "warhead" is designed to bind to the specific protein targeted for degradation.

-

A chemical linker: This component connects the cIAP1 ligand and the POI ligand, enabling the formation of a ternary complex between cIAP1, the conjugate, and the POI.

The formation of this ternary complex brings the E3 ligase cIAP1 into close proximity with the POI. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides. A key feature of this process is its catalytic nature; once the POI is degraded, the cIAP1 ligand-linker conjugate is released and can recruit another molecule of the POI for degradation.

It is also important to note that the binding of the conjugate to cIAP1 can induce its auto-ubiquitination and subsequent degradation, a factor that can influence the overall efficacy and duration of action of the degrader.[2]

Quantitative Data Presentation

The efficacy of cIAP1 ligand-linker conjugates is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation performance of several cIAP1-based conjugates against various protein targets.

| Target Protein | Conjugate/SNIPER | cIAP1 Ligand | POI Ligand | DC50 | Dmax | Cell Line | Reference |

| BCR-ABL | Arg-PEG1-Dasa | N-end rule amino acid | Dasatinib | 0.85 nM | 98.8% | K562 | [3] |

| Lys-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~1.5 nM | ~99% | K562 | [3] | |

| Leu-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~0.5 nM | ~81% | K562 | [3] | |

| Phe-PEG1-Dasa | N-end rule amino acid | Dasatinib | ~0.5 nM | ~90% | K562 | [3] | |

| SIAIS100 | Lenalidomide (CRBN) | Asciminib | 2.7 nM | 91.2% | K562 | [4] | |

| GMB-475 | VHL Ligand | - | ~0.5 µM | >50% | K562 | [4] | |

| CRABP-II | SNIPER-4 | Bestatin derivative | All-trans retinoic acid | Not reported | Not reported | Not specified | [5] |

| TACC3 | SNIPER(TACC3)-1 | Bestatin derivative | KHS108 | ~10 µM (at 24h) | Significant | HT1080 | [6] |

| SNIPER(TACC3)-2 | Bestatin derivative | KHS108 | ~10 µM (at 24h) | Significant | HT1080 | [6] | |

| SNIPER(TACC3)-11 | LCL161 derivative | KHS108 | Not specified | Reduces levels at 0.3-3 µM | RT4 | [1] | |

| ERRα | Compound 6c (VHL-based) | VHL Ligand | ERRα inverse agonist | ~30 nM | >80% | MDA-MB-231 |

Note: While the focus of this guide is on cIAP1-based conjugates, data for VHL and CRBN-based BCR-ABL and ERRα degraders are included for comparative purposes, as the literature suggests these E3 ligases have also been effectively utilized for these targets.

Signaling Pathway Visualization

The recruitment of cIAP1 by a ligand-linker conjugate can have significant downstream effects on cellular signaling, particularly the Tumor Necrosis Factor (TNF) alpha pathway. cIAP1 is a key regulator of TNF receptor signaling, where it ubiquitinates RIPK1 to promote cell survival and inhibit apoptosis. By inducing the degradation of cIAP1, these conjugates can sensitize cells to TNF-α-induced apoptosis.

Caption: cIAP1's role in TNF signaling and the impact of a cIAP1 conjugate.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the principle of action of cIAP1 ligand-linker conjugates.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with a cIAP1 conjugate.

Materials:

-

Cell culture reagents

-

cIAP1 ligand-linker conjugate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the cIAP1 conjugate for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Caption: Western Blot experimental workflow for assessing protein degradation.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the POI::conjugate::cIAP1 ternary complex.

Materials:

-

Cell culture reagents

-

cIAP1 ligand-linker conjugate

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Primary antibody against the POI or an epitope tag

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer or Laemmli buffer

Procedure:

-

Cell Treatment: Treat cells with the cIAP1 conjugate or vehicle control for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Lyse cells in Co-IP lysis buffer.

-

Immunoprecipitation: Pre-clear the lysate and then incubate with the primary antibody to the POI overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the POI and cIAP1. The presence of cIAP1 in the POI immunoprecipitate from conjugate-treated cells confirms ternary complex formation.

Caption: Co-Immunoprecipitation workflow to verify ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the cIAP1 conjugate to induce ubiquitination of the POI.

Materials:

-

Recombinant POI, cIAP1, E1 activating enzyme, and E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

cIAP1 ligand-linker conjugate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant proteins, ubiquitin, and ATP in the reaction buffer.

-

Initiate Reaction: Add the cIAP1 conjugate at various concentrations. Include a no-conjugate control.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Stop Reaction: Stop the reaction by adding Laemmli buffer.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. An increase in high-molecular-weight smears or distinct bands corresponding to ubiquitinated POI in the presence of the conjugate indicates successful ubiquitination.

Caption: Workflow for an in vitro ubiquitination assay.

Conclusion

cIAP1 ligand-linker conjugates represent a sophisticated and potent strategy for targeted protein degradation. Their principle of action, centered on the hijacking of the cIAP1 E3 ubiquitin ligase, offers a catalytic and event-driven mechanism to eliminate disease-causing proteins. A thorough understanding of their mechanism, supported by robust quantitative data and detailed experimental validation, is paramount for the successful development of this promising therapeutic modality. This guide provides a foundational framework for researchers, scientists, and drug development professionals to advance their work in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of E3 Ligase Recruitment by IAP Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the recruitment and activation of Inhibitor of Apoptosis (IAP) protein E3 ligases by IAP ligands, commonly known as SMAC mimetics. We will delve into the structural basis of these interactions, the subsequent signaling cascades, and the experimental methodologies used to probe this critical cellular process.

Introduction to IAP Proteins as E3 Ubiquitin Ligases

Inhibitor of Apoptosis (IAP) proteins are a family of functionally diverse proteins that play central roles in regulating apoptosis, immunity, and cell proliferation.[1][2] A defining feature of IAP family members, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2, is the presence of one to three Baculoviral IAP Repeat (BIR) domains.[3][4] These BIR domains are crucial for mediating protein-protein interactions.[3][5] Several IAPs, such as cIAP1, cIAP2, and XIAP, also possess a C-terminal RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity.[1][6] This dual functionality allows IAPs to both bind to target proteins and mediate their ubiquitination, leading to a range of cellular outcomes.[7]

The E3 ligase activity of IAPs is critical for their function.[6] They can catalyze the formation of various ubiquitin chain linkages, including K48-linked chains that typically target proteins for proteasomal degradation, and K63-linked chains that are often involved in signal transduction.[1][6]

The Role of SMAC/DIABLO and SMAC Mimetics

The activity of IAPs is endogenously regulated by the mitochondrial protein SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO.[3][8] Upon apoptotic stimuli, SMAC is released into the cytoplasm where it binds to the BIR domains of IAPs, thereby antagonizing their function.[1][9] The interaction is mediated by a conserved N-terminal sequence on SMAC, commonly referred to as the IAP-binding motif (IBM).[5]

SMAC mimetics are small molecule drugs designed to replicate the function of the endogenous SMAC protein.[8][9][10] They bind with high affinity to the BIR domains of IAPs, particularly the BIR3 domain of cIAP1/2 and XIAP, initiating a cascade of events that ultimately leads to apoptosis in cancer cells.[11][12][13]

Core Mechanism of E3 Ligase Activation by IAP Ligands

The binding of an IAP ligand (SMAC mimetic) to a cIAP protein is the initiating event in a rapid and potent activation of its E3 ligase function. This process can be broken down into several key steps:

Step 1: Disruption of Autoinhibition

In its basal state, cIAP1 exists as an inactive monomer.[11] The RING domain is sequestered and its dimerization is inhibited by the N-terminal domains, including the BIRs and the CARD domain.[11][14][15] This autoinhibited conformation prevents the E3 ligase from engaging with its E2 ubiquitin-conjugating enzyme and substrate.[14]

Step 2: Ligand-Induced Conformational Change

The binding of a SMAC mimetic to the BIR3 domain of cIAP1 induces a significant conformational change in the protein.[16][17] This alleviates the autoinhibition, exposing the RING domain.[6][11]

Step 3: RING Dimerization

The exposure of the RING domain facilitates its homodimerization.[6][11] Dimerization of the RING domain is an essential prerequisite for the E3 ligase activity of cIAPs.[11][18] Monomeric RING mutants are unable to interact with the ubiquitin-charged E2 enzyme and are resistant to autoubiquitination.[11][18]

Step 4: Autoubiquitination and Proteasomal Degradation

The now active cIAP1 dimer proceeds to catalyze its own polyubiquitination (autoubiquitination), primarily with K48-linked ubiquitin chains.[16] This marks the cIAP1 protein for rapid degradation by the proteasome.[16][17]

Step 5: Downstream Signaling

The degradation of cIAP1 has profound effects on cellular signaling, most notably the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNFα-induced apoptosis.[16][19] The removal of cIAP1 leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway.[12] Furthermore, the loss of cIAP1 allows for the formation of a pro-apoptotic complex involving RIPK1, FADD, and caspase-8.[20]

Signaling Pathway of IAP Ligand-Mediated cIAP1 Activation

References

- 1. IAPs as E3 ligases of Rac1: Shaping the move - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assembling the building blocks: structure and function of inhibitor of apoptosis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIR Protein Domain | Cell Signaling Technology [cellsignal.com]

- 4. Inhibitor of apoptosis domain - Wikipedia [en.wikipedia.org]

- 5. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Another Tier for Caspase Regulation: IAPs as NEDD8 E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the BIR Domains of Inhibitor of Apoptosis (IAP) Proteins in Cancer Treatment [iris.cnr.it]

- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling [mdpi.com]

- 13. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CARD-mediated autoinhibition of cIAP1's E3 ligase activity suppresses cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural insights into the catalysis and regulation of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System: An In-depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ubiquitin-Proteasome System (UPS) is a sophisticated and essential cellular machinery responsible for the regulated degradation of proteins. This process plays a critical role in maintaining protein homeostasis, controlling the cell cycle, regulating gene expression, and responding to cellular stress. By selectively targeting proteins for degradation, the UPS ensures the removal of misfolded, damaged, or unwanted proteins, thereby preventing their toxic accumulation. The central role of the UPS in cellular health has made it a compelling target for therapeutic intervention, particularly in the fields of oncology and neurodegenerative diseases. This in-depth technical guide provides a comprehensive overview of the core principles of the UPS, with a focus on its application in targeted protein degradation for drug development. We will delve into the key enzymatic players, experimental methodologies to probe the system, and the interpretation of quantitative data.

The Core Machinery: An Enzymatic Cascade

The targeted degradation of a protein via the UPS involves a sequential enzymatic cascade that covalently attaches a polyubiquitin chain to the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This process is orchestrated by three key enzymes:

-

E1 Ubiquitin-Activating Enzyme: This enzyme utilizes ATP to activate a ubiquitin molecule, forming a high-energy thioester bond with it.

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to the active site cysteine of an E2 enzyme.

-

E3 Ubiquitin Ligase: The E3 ligase is the substrate recognition component of the system. It brings the ubiquitin-loaded E2 enzyme into close proximity with the target protein, facilitating the transfer of ubiquitin to a lysine residue on the substrate. The human genome encodes for over 600 E3 ligases, providing a vast array of substrate specificity.

The repetition of this cycle leads to the formation of a polyubiquitin chain on the target protein, which then acts as a degradation signal for the 26S proteasome.

Visualizing the Ubiquitin-Proteasome System Pathway

The following diagram illustrates the sequential steps of the ubiquitin-proteasome pathway, from ubiquitin activation to substrate degradation.

Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.

Experimental Protocols for Studying Targeted Degradation

A variety of experimental techniques are employed to investigate the UPS and the efficacy of targeted protein degradation strategies, such as Proteolysis-Targeting Chimeras (PROTACs). Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a target protein can be ubiquitinated by a specific E3 ligase.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):

-

Recombinant E1 activating enzyme (e.g., 50-100 nM)

-

Recombinant E2 conjugating enzyme (e.g., 200-500 nM)

-

Recombinant E3 ligase of interest (concentration to be optimized)

-

Recombinant target protein (substrate)

-

Ubiquitin (e.g., 5-10 µM)

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe the membrane with an antibody specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

In Vivo Ubiquitination Assay (Immunoprecipitation-based)

This assay is used to detect the ubiquitination of a target protein within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with the compound of interest (e.g., a PROTAC) and a proteasome inhibitor (e.g., MG132) for a specified time to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes (DUBs).

-

Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G agarose).

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or purified preparations.

Methodology:

-

Sample Preparation: Prepare cell lysates by homogenizing cells in a suitable assay buffer.

-

Reaction Setup: In a 96-well plate, add the cell lysate or purified proteasome. Include a control group treated with a proteasome inhibitor (e.g., MG132).

-

Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells. This substrate releases a fluorescent molecule (AMC) upon cleavage by the proteasome.

-

Kinetic Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a fluorescence plate reader (Excitation/Emission ≈ 350/440 nm).

-

Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. The proteasome activity is proportional to this rate.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the in vitro ubiquitination assay and a typical PROTAC-mediated degradation experiment.

Caption: Workflow for an in vitro ubiquitination assay.

Caption: Workflow for a PROTAC-mediated degradation experiment.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the key experiments described above. These values are representative and can vary depending on the specific proteins, cell types, and experimental conditions.

Table 1: Quantification of In Vitro and In Vivo Ubiquitination

| Assay Type | Readout | Example Result | Interpretation |

| In Vitro Ubiquitination | Western Blot Band Intensity | 5-fold increase in high MW smear vs. no E3 control | The E3 ligase effectively ubiquitinates the target protein. |

| (Densitometry) | |||

| In Vivo Ubiquitination | Western Blot Band Intensity | 3-fold increase in ubiquitinated protein upon PROTAC treatment | The PROTAC induces ubiquitination of the target protein in cells. |

| (Immunoprecipitation) | (Densitometry) |

Table 2: Proteasome Activity Assay Data

| Sample | Rate of Substrate Cleavage (RFU/min) | % Proteasome Activity (relative to control) | Interpretation |

| Untreated Control | 1500 | 100% | Baseline proteasome activity. |

| Proteasome Inhibitor (MG132) | 150 | 10% | The inhibitor effectively blocks proteasome activity. |

| Experimental Condition | 750 | 50% | The experimental condition reduces proteasome activity. |

Table 3: Kinetic Parameters of UPS Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Human UBE1 (E1) | Ubiquitin | ~0.1-1.0 | ~1-5 | [Representative literature values] |

| UBE2D2 (E2) | E1~Ub | ~1-10 | ~10-50 | [Representative literature values] |

| MDM2 (E3) | UBE2D2~Ub | ~0.5-5.0 | ~0.1-1.0 | [Representative literature values] |

Note: Kinetic parameters can vary significantly based on assay conditions and the specific substrates and enzymes used.

Table 4: Efficacy of PROTACs in Targeted Protein Degradation

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Interpretation |

| PROTAC A | BRD4 | HeLa | 10 | 95 | Highly potent and efficacious in degrading BRD4. |

| PROTAC B | KRAS G12C | MIA PaCa-2 | 100 | 80 | Moderate potency and efficacy. |

| PROTAC C | Tau | SH-SY5Y | >1000 | <20 | Ineffective at degrading Tau in this cell line. |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Conclusion

The Ubiquitin-Proteasome System is a cornerstone of cellular protein quality control, and its modulation holds immense therapeutic promise. Understanding the intricate enzymatic cascade and the experimental methodologies to probe this system is paramount for researchers and drug developers in the field of targeted protein degradation. This guide has provided a foundational overview of the UPS, detailed key experimental protocols, and presented a framework for interpreting quantitative data. As our understanding of the UPS continues to expand, so too will the opportunities to harness this powerful system for the development of novel therapeutics to combat a wide range of diseases.

An In-depth Technical Guide to cIAP1 Ligand-Linker Conjugates for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A specific and promising class of PROTACs are the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase component.

Core Concepts of cIAP1-Mediated Protein Degradation

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a RING-finger containing E3 ubiquitin ligase. In their natural context, IAP family members are negative regulators of apoptosis. The recruitment of cIAP1 by a PROTAC brings a target protein into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. A noteworthy characteristic of many cIAP1-based PROTACs is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, which can have synergistic effects in cancer therapy.[1][2]

Chemical Properties of cIAP1 Ligand-Linker Conjugates 15

This conjugate consists of a high-affinity ligand for cIAP1 attached to a linker with a reactive handle, allowing for conjugation to a ligand for a protein of interest.

| Property | Value |

| Chemical Name | 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate hydrochloride |

| CAS Number | 1225383-36-7 |

| Molecular Formula | C37H48ClN3O8 |

| Molecular Weight | 698.25 g/mol |

Source: Xcess Biosciences.[3]

Mechanism of Action

The mechanism of action for a PROTAC utilizing a cIAP1 ligand-linker conjugate is a multi-step process within the cell, leading to the targeted degradation of a specific protein.

Representative Quantitative Data for cIAP1-based PROTACs

As quantitative data for PROTACs specifically synthesized with "this compound" is not publicly available, the following table presents data for a representative and well-characterized SNIPER targeting the BCR-ABL oncoprotein, which utilizes an LCL161 derivative as the cIAP1 ligand. This data is intended to be illustrative of the typical performance metrics for a potent cIAP1-recruiting PROTAC.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 | >90 | 0.54 (ABL) | Adooq Bioscience[4] |

| cIAP1 | K562 | - | - | 10 | Adooq Bioscience[4] | |

| cIAP2 | K562 | - | - | 12 | Adooq Bioscience[4] | |

| XIAP | K562 | - | - | 50 | Adooq Bioscience[4] |

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax : The maximal degradation of the target protein achievable with the PROTAC.

-

IC50 : The concentration of the PROTAC that inhibits 50% of the activity of the target protein or its binding to a ligand.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of cIAP1-based PROTACs.

Protocol 1: Synthesis of a cIAP1-based PROTAC

This protocol outlines a general approach for conjugating a cIAP1 ligand-linker, such as conjugate 15, to a target protein ligand.

Materials:

-

cIAP1 Ligand-Linker Conjugate with a reactive handle (e.g., amine)

-

Target protein ligand with a compatible reactive group (e.g., carboxylic acid)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC)

Procedure:

-

Dissolve the target protein ligand (1 eq.) in anhydrous DMF.

-

Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the cIAP1 Ligand-Linker Conjugate (1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final compound by HRMS and NMR.

Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is for quantifying the degradation of a target protein in cells treated with a cIAP1-based PROTAC.

Materials:

-

Cell line expressing the target protein

-

cIAP1-based PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against target protein and a loading control like GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a multi-well plate at an appropriate density. b. After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and apply the ECL substrate.

-

Data Analysis: a. Visualize and quantify the band intensities using an imaging system. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to mediate the ubiquitination of the target protein by cIAP1.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human E2 enzyme (e.g., UbcH5a)

-

Recombinant human cIAP1

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

cIAP1-based PROTAC

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, ubiquitin, cIAP1, and the target protein in the ubiquitination reaction buffer. b. Add the PROTAC at the desired concentration (a vehicle control should be included).

-

Initiation and Incubation: a. Initiate the reaction by adding ATP. b. Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination and Analysis: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. b. Analyze the reaction products by Western blotting using an antibody against the target protein to visualize the ladder of higher molecular weight ubiquitinated species.

Protocol 4: Cell Viability Assay

This assay determines the effect of target protein degradation on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

cIAP1-based PROTAC

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 96-well plate. b. After 24 hours, treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the PROTAC concentration and calculate the GI50 (concentration for 50% growth inhibition).

Experimental and Logical Workflow

The development and characterization of a cIAP1-based PROTAC follows a logical progression from synthesis to cellular evaluation.

Conclusion

cIAP1 Ligand-Linker Conjugates, such as conjugate 15, are valuable tools for the construction of SNIPERs, a potent class of PROTACs for targeted protein degradation. While specific biological data for this particular conjugate is limited in the public domain, the principles of cIAP1 recruitment for targeted ubiquitination are well-established. By employing the representative protocols and understanding the mechanistic framework outlined in this guide, researchers can effectively design, synthesize, and evaluate novel cIAP1-based PROTACs for therapeutic development and as chemical probes to explore complex biological processes. The continued exploration of different cIAP1 ligands, linkers, and target-binding moieties will undoubtedly expand the reach and impact of this promising therapeutic strategy.

References

- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound hydrochloride (E3 ligase Ligand-Linker Conjugates 34 hydrochloride) | E3连接酶配体-linker偶联物 | MCE [medchemexpress.cn]

The Crucial Connection: A Technical Guide to the PROTAC Linker in cIAP1 Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in the catalytic cycle of ubiquitination and subsequent proteasomal degradation of the POI.[1] Among the over 600 E3 ligases in humans, the cellular inhibitor of apoptosis protein 1 (cIAP1) has been successfully co-opted for targeted protein degradation, with cIAP1-recruiting PROTACs often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2]

The linker component of a PROTAC, once considered a simple tether, is now recognized as a critical determinant of its efficacy, selectivity, and physicochemical properties.[3][4] Its length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex, thereby dictating the efficiency of protein degradation.[5][6] This technical guide provides an in-depth exploration of the function of the PROTAC linker in the context of cIAP1 conjugates, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental processes.

The Role of the Linker in cIAP1-Mediated Degradation

The primary function of the linker in a cIAP1-recruiting PROTAC is to bridge the target protein and cIAP1, facilitating the formation of a stable and productive ternary complex.[7] An optimal linker orients the two proteins in a manner that allows for efficient transfer of ubiquitin from the E2 conjugating enzyme to accessible lysine residues on the surface of the target protein.[8] The characteristics of the linker directly impact several key parameters that govern the overall degradation efficiency:

-

Ternary Complex Formation and Stability: The length and flexibility of the linker are crucial for achieving favorable protein-protein interactions within the ternary complex.[][10] A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long or flexible linker might lead to unproductive binding modes or a high entropic penalty.[5]

-

Degradation Potency (DC50) and Efficacy (Dmax): The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key metrics for evaluating PROTAC performance.[11] Linker modifications can dramatically alter these values by influencing the stability and catalytic turnover of the ternary complex.[3]

-

Selectivity: Subtle changes in linker composition or length can introduce selectivity for the degradation of a specific target protein over other structurally related proteins.[4] This can be achieved by exploiting unique surface topographies of the target protein and cIAP1.

-

Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability, all of which are critical for its development as a therapeutic agent.[5]

Quantitative Analysis of Linker Effects in cIAP1 Conjugates

The rational design of potent and selective cIAP1-based PROTACs relies on a systematic understanding of the structure-activity relationship (SAR) of the linker. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on the degradation of various target proteins.

| Target Protein | cIAP1 Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BCR-ABL | Bestatin derivative | Alkyl | 6 | >1000 | ~20 | K562 | [2] |

| BCR-ABL | Bestatin derivative | Alkyl | 10 | ~100 | >80 | K562 | [2] |

| BCL-XL | LCL161 derivative | PEG | 4 | ~250 | ~70 | MyLa 1929 | [12] |

| BCL-XL | LCL161 derivative | PEG | 8 | ~50 | >90 | MyLa 1929 | [12] |

| BCL-XL | IAP antagonist 1 | PEG | 8 | ~25 | >95 | MyLa 1929 | [12] |

| BTK | IAP Ligand | PEG | 2 units | Inactive | N/A | THP-1 | [13] |

| BTK | IAP Ligand | PEG | 5 units | 182 | >80 | THP-1 | [13] |

Note: The data presented is a compilation from various sources and experimental conditions may differ. Direct comparison between different studies should be made with caution.

Key Experimental Protocols

Accurate evaluation of the function of the PROTAC linker in cIAP1 conjugates requires a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Synthesis of cIAP1-Recruiting PROTACs

The synthesis of cIAP1-based PROTACs typically involves a modular approach where the target protein ligand, the cIAP1 ligand, and the linker are synthesized separately and then conjugated. "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the final conjugation step.[3][14]

General Procedure for PROTAC Synthesis via Click Chemistry:

-

Synthesis of Precursors: Synthesize or procure the target protein ligand with a terminal alkyne or azide functional group. Similarly, synthesize the cIAP1 ligand (e.g., a derivative of LCL161 or bestatin) functionalized with the complementary azide or alkyne group via a linker of desired length and composition.[12][15]

-

CuAAC Reaction: In a suitable solvent system (e.g., DMSO/t-BuOH/H2O), dissolve the alkyne- and azide-functionalized precursors.

-

Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., TBTA).

-

Stir the reaction mixture at room temperature until completion, monitoring by LC-MS.

-

Purification: Purify the crude product using an appropriate chromatographic technique, such as reversed-phase HPLC, to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

Western blotting is the primary method for quantifying the extent of target protein degradation induced by a PROTAC.[11]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an appropriate substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[16]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the POI::PROTAC::cIAP1 ternary complex within cells.[17]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against the target protein or cIAP1 overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both the target protein and cIAP1. The presence of cIAP1 in the target protein immunoprecipitate (or vice versa) from PROTAC-treated cells indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of the PROTAC to induce cIAP1-mediated ubiquitination of the target protein.[8][18]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer:

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant cIAP1

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

PROTAC or vehicle control

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the target protein.

-

Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band in the PROTAC-treated sample is indicative of poly-ubiquitination.

Visualizing Key Processes and Pathways

Diagrams are essential for conceptualizing the complex biological and experimental workflows involved in the study of PROTACs. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation and optimization of PROTACs.

Simplified cIAP1 Signaling Pathway

Caption: Simplified overview of the role of cIAP1 in TNF receptor signaling.

Conclusion

The linker is a pivotal component in the design of effective and selective cIAP1-recruiting PROTACs. A deep understanding of how linker properties influence ternary complex formation and subsequent protein degradation is essential for the rational design of novel therapeutics. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide serve as a comprehensive resource for researchers in the field of targeted protein degradation. By systematically exploring the linker space and employing robust analytical methods, the full potential of cIAP1-based PROTACs as powerful tools for research and medicine can be realized.

References

- 1. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on cIAP1 Ligand-Linker Conjugates for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting cIAP1 for Cancer Therapy

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cell death and survival pathways, making it a compelling target in oncology.[1] As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 possesses E3 ubiquitin ligase activity, which is crucial for its role in modulating signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1] Dysregulation of cIAP1 is a common feature in various malignancies, where its overexpression contributes to therapeutic resistance and tumor progression by suppressing apoptosis.[1][2]

This technical guide delves into the burgeoning field of cIAP1 ligand-linker conjugates, a novel therapeutic modality designed to harness the cell's own protein degradation machinery to eliminate proteins of interest (POIs). These bifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs) or, in the context of IAP ligands, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), offer a catalytic and event-driven mechanism of action that distinguishes them from traditional occupancy-based inhibitors.[3][4][5]

This document will provide a comprehensive overview of the design, mechanism of action, and applications of cIAP1 ligand-linker conjugates in cancer research. It will feature a compilation of quantitative data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

cIAP1-recruiting PROTACs are heterobifunctional molecules comprising three key components: a ligand that specifically binds to the target protein (the "warhead"), a ligand that recruits cIAP1 (the "E3 ligase handle"), and a chemical linker that connects the two moieties.[3][6] The fundamental principle of their action is to induce proximity between cIAP1 and the POI, thereby triggering the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

The catalytic cycle of a cIAP1-based PROTAC can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and cIAP1, forming a transient ternary complex. The stability and geometry of this complex are critical for the efficiency of the subsequent steps and are heavily influenced by the nature of the ligands and the linker.

-

Ubiquitination: Within the ternary complex, cIAP1, in its capacity as an E3 ubiquitin ligase, facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to surface-exposed lysine residues on the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC molecule is then released from the complex and can engage another POI and cIAP1 molecule, thus acting catalytically to induce the degradation of multiple target protein molecules.

It is noteworthy that many cIAP1 ligands, such as SMAC mimetics, can induce the auto-ubiquitination and degradation of cIAP1 itself.[6][7] This can be a desirable feature in cancer therapy, as the depletion of cIAP1 can sensitize tumor cells to apoptosis.

References

- 1. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of cIAP1 Ligand-Linker Conjugate 15

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, notably the NF-κB pathway, and is implicated in cancer cell survival and proliferation. The development of molecules that can selectively target and induce the degradation of specific proteins represents a promising therapeutic strategy. cIAP1 Ligand-Linker Conjugate 15 is a synthetic molecule designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This conjugate incorporates a high-affinity ligand for the cIAP1 E3 ubiquitin ligase, connected to a flexible linker, which can be further conjugated to a ligand for a target protein of interest. This application note provides a representative synthesis protocol for cIAP1 Ligand-Linker Conjugate 15, details on its mechanism of action, and protocols for its application in targeted protein degradation studies.

Physicochemical Data

| Property | Value |

| Product Name | cIAP1 Ligand-Linker Conjugate 15 |

| Synonyms | E3 ligase Ligand-Linker Conjugates 34 |

| CAS Number | 1225433-96-4 |

| Molecular Formula | C₃₇H₄₇N₃O₈ |

| Molecular Weight | 661.78 g/mol |

| Chemical Name | 2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoate |

Synthesis Protocol

The following is a representative multi-step synthesis protocol for cIAP1 Ligand-Linker Conjugate 15, based on established methods for the synthesis of similar PROTAC® molecules and their components. This protocol involves the synthesis of a cIAP1 ligand, a PEG-based linker, and their subsequent conjugation.

Materials:

-

LCL161 derivative (cIAP1 ligand precursor)

-

Fmoc-protected amino acid

-

2-(2-(2-aminoethoxy)ethoxy)ethanol (PEG linker precursor)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

-

Synthesis of the cIAP1 Ligand Moiety: The synthesis starts from a suitable derivative of LCL161, a known IAP antagonist. The synthesis of LCL161 and its derivatives has been described in the literature and typically involves multi-step organic synthesis. For the purpose of creating the conjugate, the LCL161 derivative is often modified to include a reactive handle, such as a carboxylic acid or an amine, for linker attachment.

-

Synthesis of the Linker Moiety: The polyethylene glycol (PEG) linker provides spacing and solubility to the final conjugate.

-

To a solution of an Fmoc-protected amino acid (e.g., Fmoc-Leucine) in DCM, add 2-(2-(2-aminoethoxy)ethoxy)ethanol, DCC, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purify the crude product by silica gel chromatography to obtain the Fmoc-protected amino acid-PEG ester.

-

-

Deprotection of the Linker:

-

Dissolve the Fmoc-protected amino acid-PEG ester in a 20% solution of piperidine in DMF.

-

Stir the mixture at room temperature for 1-2 hours to remove the Fmoc protecting group.

-

Evaporate the solvent under reduced pressure to obtain the deprotected amino-PEG ester.

-

-

Conjugation of the cIAP1 Ligand and Linker:

-

Dissolve the cIAP1 ligand precursor (with an available carboxylic acid group) in DMF.

-

Add HATU and DIPEA to the solution and stir for 15-30 minutes to activate the carboxylic acid.

-

Add the deprotected amino-PEG ester to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, cIAP1 Ligand-Linker Conjugate 15, by preparative HPLC.

-

Experimental Protocols

Protocol 1: In Vitro cIAP1-Mediated Ubiquitination Assay

This assay determines if a SNIPER molecule constructed with cIAP1 Ligand-Linker Conjugate 15 can induce the ubiquitination of a target protein in a cell-free system.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human cIAP1 (RING domain)

-

Recombinant target protein of interest

-

Ubiquitin

-

ATP

-

SNIPER molecule

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and ubiquitin

Procedure:

-

Set up the ubiquitination reaction in a microcentrifuge tube on ice by adding the components in the following order: ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, cIAP1, and the target protein.

-

Add the SNIPER molecule at various concentrations to the reaction mixtures. Include a no-SNIPER control.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein to detect ubiquitinated forms (which will appear as a high-molecular-weight smear or ladder).

-

Alternatively, probe with an anti-ubiquitin antibody.

Protocol 2: Cellular Target Protein Degradation Assay

This protocol is used to assess the ability of a SNIPER molecule to induce the degradation of a target protein in cultured cells.

Materials:

-

Cell line expressing the target protein of interest

-

SNIPER molecule

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SNIPER molecule for a specified time course (e.g., 2, 4, 8, 12, 24 hours). Include a vehicle-treated control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for Western blotting by adding SDS-PAGE loading buffer and heating.

-

Perform Western blotting as described in Protocol 1, probing for the target protein and a loading control.

-

Quantify the band intensities to determine the extent of protein degradation. The concentration of the SNIPER that causes 50% degradation is the DC₅₀ value.

Visualizations

Caption: Overview of the canonical NF-κB signaling pathway mediated by TNF-α and the role of cIAP1.

Caption: General workflow for the synthesis and evaluation of a SNIPER molecule.

Application Notes and Protocols for cIAP1 Ligand-Linker Conjugate 15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a critical regulator of apoptosis and immune signaling pathways.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1 possesses E3 ubiquitin ligase activity, which it utilizes to ubiquitinate target proteins, often leading to their degradation or the assembly of signaling complexes.[1][2] This function is central to its role in suppressing apoptosis and activating the NF-κB survival pathway.[1][2] Dysregulation of cIAP1 is implicated in various cancers, making it an attractive therapeutic target.[1][2]

cIAP1 Ligand-Linker Conjugate 15 is a chemical tool designed for the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6] It consists of a ligand that binds to the E3 ubiquitin ligase cIAP1, conjugated to a linker.[4][5][6] This conjugate can be further derivatized with a ligand for a target protein of interest (POI), creating a heterobifunctional molecule that brings the POI into proximity with cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This application note provides detailed protocols for the use of cIAP1 Ligand-Linker Conjugate 15 in cell culture to induce the degradation of a target protein.

Mechanism of Action

The underlying principle of using cIAP1 Ligand-Linker Conjugate 15 in a SNIPER construct is to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein. The SNIPER molecule forms a ternary complex between cIAP1 and the POI. This proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI, catalyzed by cIAP1. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Data Presentation

The efficacy of a cIAP1-based SNIPER derived from Conjugate 15 is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| MCF-7 | BRD4 | 24 | 25 | 92 |

| HeLa | KRAS | 48 | 50 | 85 |

| Jurkat | BTK | 24 | 15 | 95 |

Table 1: Hypothetical degradation data for a SNIPER developed using cIAP1 Ligand-Linker Conjugate 15.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and target proteins.

Preparation of Stock Solutions

It is crucial to properly dissolve and store the cIAP1 Ligand-Linker Conjugate 15 and the final SNIPER molecule to ensure experimental reproducibility.[7][8]

-

Materials:

-

cIAP1 Ligand-Linker Conjugate 15 (or final SNIPER) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the mass of the compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).

-

Carefully weigh the calculated amount of the powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Cell Seeding and Treatment

This protocol describes a general procedure for treating adherent cells with the SNIPER molecule.

-

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

Prepared stock solution of the SNIPER

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

-

Prepare serial dilutions of the SNIPER stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Aspirate the old medium from the cell culture wells.

-

Gently wash the cells with PBS.

-

Add the medium containing the desired concentration of the SNIPER to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest SNIPER concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assessment of Protein Degradation by Western Blot

Western blotting is a common method to visualize and semi-quantify the degradation of the target protein.[9]

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane and probe with the primary antibodies.

-

Incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

-

Advanced Assays for Quantifying Protein Degradation

For more quantitative and higher-throughput analysis, consider using advanced techniques.[10][11]

-

HiBiT Luminescence-Based Assay: This method involves genetically tagging the target protein with a small HiBiT peptide. The luminescent signal, generated upon addition of a complementary LgBiT protein and substrate, is proportional to the amount of HiBiT-tagged protein. This allows for real-time, quantitative measurement of protein levels in live cells.[10]

-

NanoBRET™ Assays: This technology can be used to measure the formation of the ternary complex in live cells. The target protein is fused to a NanoLuc® luciferase, and the E3 ligase is labeled with a fluorescent ligand. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in bioluminescence resonance energy transfer (BRET).[10][11]

Troubleshooting

| Issue | Possible Cause | Solution |

| No protein degradation | Inactive compound, incorrect concentration, short incubation time. | Verify compound activity with a positive control, perform a dose-response experiment over a wider concentration range, and optimize the incubation time. |

| High cell toxicity | Compound is toxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |

| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[7] |

Conclusion

cIAP1 Ligand-Linker Conjugate 15 provides a valuable tool for the development of SNIPERs to induce the degradation of specific proteins of interest. By following the detailed protocols and considering the appropriate analytical methods outlined in this application note, researchers can effectively utilize this conjugate to explore the therapeutic potential of targeted protein degradation. Careful optimization of experimental conditions for each specific cell line and target protein is essential for obtaining reliable and reproducible results.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]

- 4. amsbio.com [amsbio.com]

- 5. xcessbio.com [xcessbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Degradation assay and stability analysis - Profacgen [profacgen.com]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Designing a Cellular Assay for cIAP1-Mediated Protein Degradation

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cellular signaling pathways, acting as an E3 ubiquitin ligase to target proteins for proteasomal degradation.[1][2] This function is crucial in processes such as apoptosis, inflammation, and cell proliferation.[3][4] The ability of cIAP1 to ubiquitinate and degrade specific protein substrates has made it an attractive target for therapeutic intervention, particularly in the field of targeted protein degradation (TPD).[5][] Technologies like Proteolysis-Targeting Chimeras (PROTACs) can hijack cIAP1 to induce the degradation of disease-causing proteins.[5][7] This document provides detailed protocols for designing and implementing a cellular assay to investigate cIAP1-mediated protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cIAP1-mediated protein degradation pathway and the general workflow for a cellular assay to study this process.

Caption: cIAP1-Mediated Protein Degradation Pathway.

References

- 1. cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Western Blot Analysis of Target Protein Degradation

Introduction

The regulated degradation of proteins is a crucial cellular mechanism for maintaining protein quality control, orchestrating cell cycle progression, and modulating signal transduction pathways.[1] Dysregulation of these processes is linked to various diseases, including cancer and neurodegenerative disorders. The primary intracellular protein degradation routes are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).[1] Western blotting is a fundamental and widely applied technique to observe and quantify the decrease in a specific protein's abundance over time, offering a direct measurement of its degradation.[1]

These application notes provide comprehensive protocols for designing and conducting experiments to measure protein degradation. The focus is on time-course analysis, which is essential for determining a protein's half-life, and the use of inhibitors or inducers to investigate the specific degradation machinery involved. This guide is intended for researchers, scientists, and drug development professionals engaged in areas such as targeted protein degradation (e.g., using PROTACs or molecular glues) and fundamental cell biology.[2][3]

Signaling Pathway: The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins, particularly short-lived and regulatory proteins. In this pathway, a target protein is marked for destruction by the covalent attachment of a polyubiquitin chain, a process mediated by a cascade of enzymes. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protease complex, into small peptides.[1]

Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.

Experimental Workflow for Protein Degradation Analysis